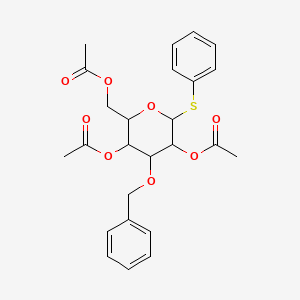
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is a complex organic compound that belongs to the class of thioglycosides. This compound is characterized by the presence of a phenyl group, multiple acetyl groups, and a benzyl group attached to a thioglucopyranoside backbone. It is widely used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside typically involves multiple steps. One common method includes the acetylation of a glucopyranoside derivative followed by the introduction of a thiophenyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The benzyl group is introduced through a benzylation reaction using benzyl chloride and a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be selectively reduced to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, deacetylated derivatives, and various substituted thioglycosides .
Scientific Research Applications
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions, particularly in glycosidase research.
Medicine: The compound is investigated for its potential antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets. The acetyl and benzyl groups facilitate binding to enzymes or receptors, while the thiophenyl group can undergo redox reactions, influencing cellular pathways. These interactions can modulate biological activities, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside: Similar structure but with a different sugar moiety.
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside: Similar acetylation and benzylation pattern but with a different sugar configuration
Uniqueness
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is unique due to its specific combination of acetyl, benzyl, and thiophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.
Properties
IUPAC Name |
(3,5-diacetyloxy-4-phenylmethoxy-6-phenylsulfanyloxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8S/c1-16(26)29-15-21-22(31-17(2)27)23(30-14-19-10-6-4-7-11-19)24(32-18(3)28)25(33-21)34-20-12-8-5-9-13-20/h4-13,21-25H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAZPUOBHMKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
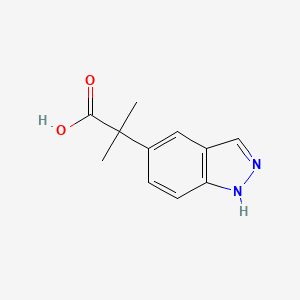
stannane](/img/structure/B14078198.png)

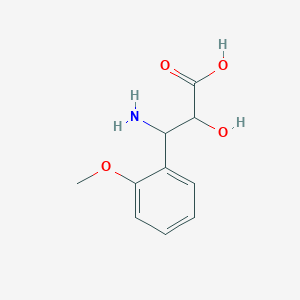

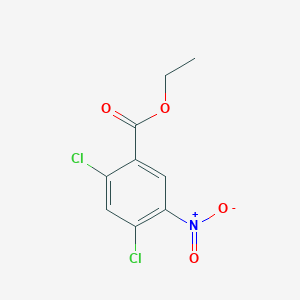
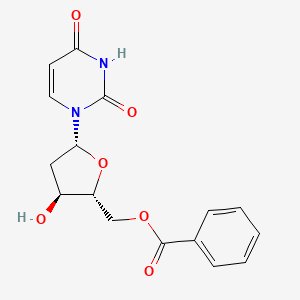

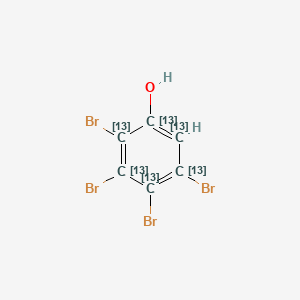
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
